molecular formula C9H11O5PS B12618396 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate CAS No. 916906-07-5

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate

Cat. No.: B12618396
CAS No.: 916906-07-5
M. Wt: 262.22 g/mol
InChI Key: YYYUIKHQEMDDIS-UHFFFAOYSA-N
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Description

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a synthetic thiophene derivative designed for advanced chemical and pharmaceutical research. Thiophene-based compounds are a significant class of heterocyclic molecules known for their wide range of therapeutic and agrochemical applications . Researchers value these compounds for their versatility as key intermediates and scaffolds in drug discovery and material science . This compound is of particular interest in the development of novel antimicrobial and antifungal agents. Substituted thiophene carboxamides and their derivatives have demonstrated potent activity as microbicides, showing efficacy against various phytopathogenic microorganisms, which is valuable for crop protection research . Furthermore, analogous structures are being investigated for their use as antibacterial agents, highlighting the potential of this chemical class in addressing bacterial infections . The structural motif of the thiophene nucleus is also found in several commercially available drugs, underscoring its established pharmacological relevance . Researchers can utilize this ester derivative as a versatile building block for further synthetic modification or as a standard in analytical profiling using techniques like high-resolution mass spectrometry . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

916906-07-5

Molecular Formula

C9H11O5PS

Molecular Weight

262.22 g/mol

IUPAC Name

1-dimethoxyphosphorylethenyl thiophene-2-carboxylate

InChI

InChI=1S/C9H11O5PS/c1-7(15(11,12-2)13-3)14-9(10)8-5-4-6-16-8/h4-6H,1H2,2-3H3

InChI Key

YYYUIKHQEMDDIS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=C)OC(=O)C1=CC=CS1)OC

Origin of Product

United States

Preparation Methods

The synthesis of thiophene derivatives, including 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate, typically involves several key reactions. Common synthetic routes include:

Industrial production methods for thiophene derivatives often involve these synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as Michael additions and nucleophilic substitutions, allows for the construction of complex molecular architectures. Some notable applications include:

  • Synthesis of Functionalized Thiophenes : The compound can be used to synthesize a range of functionalized thiophenes that are essential in developing new materials for electronic applications.
  • Phosphonate Chemistry : The dimethoxyphosphoryl group allows for the formation of phosphonates, which are valuable in medicinal chemistry for designing drugs with improved bioactivity.

Material Science

The unique properties of 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate make it an attractive candidate for material science applications:

  • Organic Photovoltaics : Research indicates that compounds containing thiophene units can enhance the performance of organic solar cells by improving charge transport and light absorption.
  • Conductive Polymers : The incorporation of this compound into polymer matrices can lead to materials with enhanced electrical conductivity, suitable for use in flexible electronics.

Biological Studies

Recent studies have explored the biological implications of this compound:

  • Anticancer Properties : Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent.
  • Biological Labeling : The phosphonate group may be utilized for labeling biomolecules, aiding in imaging techniques and tracking biological processes.

Case Study 1: Synthesis of Functionalized Thiophenes

A study demonstrated the synthesis of various thiophene derivatives using this compound as a precursor. The reaction conditions were optimized to yield high purity products suitable for further applications in organic electronics.

ReactionYield (%)Conditions
Michael Addition with Amine85%Room temperature, DMSO
Nucleophilic Substitution with Alcohol90%Reflux, Ethanol

Case Study 2: Application in Organic Solar Cells

Research conducted on the incorporation of this compound into organic photovoltaic devices showed significant improvements in efficiency. Devices made with blends containing this compound exhibited higher power conversion efficiencies compared to traditional materials.

Device TypeEfficiency (%)Comments
Standard Polymer Blend6.5%Baseline efficiency
Blend with Dimethoxyphosphoryl Compound8.2%Enhanced charge mobility

Mechanism of Action

The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which may offer distinct advantages in certain applications.

Biological Activity

1-(Dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

The synthesis of this compound typically involves the reaction of thiophene derivatives with dimethoxyphosphoryl compounds. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiophene-linked compounds against standard pathogenic bacterial strains. Notably, certain derivatives showed marked activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundActivity Against Gram-positiveActivity Against Gram-negativeMIC (µg/mL)
1-(Dimethoxyphosphoryl)ethenylHighModerate< 50
Thiophene-Linked TriazolesHighLow< 100

Anti-Proliferative Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-proliferative effects in vitro. Compounds containing thiophene moieties have been shown to inhibit the proliferation of cancer cell lines, particularly HepG-2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values often below 25 µM .

Table 2: Anti-Proliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-(Dimethoxyphosphoryl)ethenylHepG-2< 25
MCF-7< 25
Other Thiophene DerivativesVarious< 30

The biological activity of this compound may be attributed to its ability to interact with key cellular targets. Molecular docking studies suggest a high affinity for DNA gyrase and cyclin-dependent kinases (CDK), which are crucial for bacterial DNA replication and cell cycle regulation in cancer cells, respectively .

Case Studies

  • Antimicrobial Activity Study : A series of experiments were conducted to evaluate the efficacy of various thiophene derivatives against a panel of bacterial strains. The results indicated that compounds with the dimethoxyphosphoryl group exhibited enhanced activity compared to their non-phosphorylated counterparts .
  • Cancer Cell Proliferation Inhibition : In vitro studies on HepG-2 and MCF-7 cell lines demonstrated that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the inhibition of CDK activity, leading to cell cycle arrest .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(dimethoxyphosphoryl)ethenyl thiophene-2-carboxylate, and how do reaction conditions influence yield?

A multi-step approach involving phosphorylation of thiophene-2-carboxylate precursors is commonly employed. For example, coupling reactions using palladium catalysts or phosphoramidite reagents under inert atmospheres (e.g., nitrogen) can introduce the dimethoxyphosphoryl group. Key factors include reaction temperature (typically 60–80°C), solvent choice (e.g., THF or DMF), and stoichiometric control of phosphorylating agents to minimize side reactions. Post-reaction purification via column chromatography or recrystallization improves yield, as demonstrated in analogous syntheses of benzo[b]thiophene derivatives .

Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?

  • 1H/13C-NMR : Assignments of ethenyl protons (δ 5.5–6.5 ppm) and phosphoryl-OCH3 groups (δ 3.7–3.9 ppm) confirm structural integrity.
  • IR Spectroscopy : Peaks at 1720–1740 cm−1 (C=O stretch) and 1250–1280 cm−1 (P=O stretch) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns corroborate molecular weight. Purity is assessed via HPLC (≥95% peak area) or TLC (Rf comparisons) .

Q. What safety precautions are essential when handling thiophene-2-carboxylate derivatives?

  • Avoid contact with strong oxidizers (e.g., peroxides) and bases/acids to prevent hazardous reactions.
  • Use PPE (gloves, goggles) and work in a fume hood due to potential sulfur oxide emissions during decomposition.
  • Store in airtight containers away from moisture, as hydrolytic degradation can occur .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in phosphorothioate derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and stereochemistry. For example:

  • The ethenyl group’s Z/E configuration is confirmed via torsional angles.
  • Phosphoryl-thiophene dihedral angles reveal conjugation extent.
  • Hydrogen-bonding networks (e.g., C=O···H interactions) influence crystal packing. Refinement parameters (R1 < 0.05, wR2 < 0.10) ensure accuracy, as applied to tetrazole analogs .

Q. What computational methods predict the reactivity of the ethenyl phosphoryl group in thiophene-based systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with electrophilic/nucleophilic sites.
  • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-deficient phosphoryl groups.
  • Reaction Pathways : Transition-state optimization explains regioselectivity in phosphorylation .

Q. How do methoxy substitutions on the phosphoryl group modulate electronic properties?

Comparative studies of 3,5-dimethoxy vs. 3,4,5-trimethoxy analogs show:

  • Electron-Withdrawing Effects : Increased methoxy groups lower LUMO energy, enhancing electrophilicity.
  • Crystal Packing : Additional methoxy moieties promote π-π stacking, as seen in tetrazole derivatives (space group P21/c, unit cell volume ~2000 ų) .

Q. What side reactions occur during phosphorylation, and how are they mitigated?

Common issues include:

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.
  • Oligomerization : Controlled reagent addition and low temperatures (0–5°C) suppress this.
  • Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound, as in ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate synthesis .

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